![molecular formula C13H13ClN2O B1396753 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1338658-76-6](/img/structure/B1396753.png)
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one
Übersicht
Beschreibung
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one is a synthetic organic compound belonging to the family of naphthyridines. Naphthyridines are known for their diverse biological activities and are utilized in various chemical research and medicinal chemistry applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one typically involves a multi-step synthetic route. The process often begins with the chlorination of an appropriate precursor compound followed by cyclization to form the naphthyridine ring system. The methyl group is introduced via alkylation, and the final cyclization step yields the desired compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for scalability. This may include the use of continuous flow reactors for better control of reaction parameters, higher yields, and reduced production costs. The use of catalysts and solvents in industrial settings is fine-tuned for maximum efficiency and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidative derivatives.
Reduction: Reduction can affect the naphthyridine ring, potentially modifying its electronic structure and bioactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the chloro and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Halogen exchange reactions can employ reagents like sodium iodide (NaI) in acetone, while alkylation might use alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidative Products: Carboxylic acids or aldehyde derivatives from the oxidation of the methyl group.
Reductive Products: Reduced forms of the naphthyridine ring.
Substitution Products: Various substituted naphthyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one has several research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its pharmacological effects and potential as a therapeutic agent in treating various diseases.
Industry: Employed in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.
Wirkmechanismus
The mechanism of action of 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one involves its interaction with specific molecular targets within biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit enzymes critical for cell proliferation in cancer cells or disrupt the cell walls of bacteria.
Vergleich Mit ähnlichen Verbindungen
6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one: Similar but lacks the chloro group, affecting its reactivity and biological activity.
7-chloro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one: Lacks the methyl group, which may result in different chemical behavior and applications.
Uniqueness: What sets 7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one apart is its combined structural features—the chloro and methyl groups—which confer unique reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Hope that was detailed enough! Let me know if there’s anything else you want to dig into.
Eigenschaften
IUPAC Name |
7-chloro-6-methyl-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-7-10(14)3-2-8-12(7)16-11-4-5-15-6-9(11)13(8)17/h2-3,15H,4-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMJZSKUMMNBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CNCC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



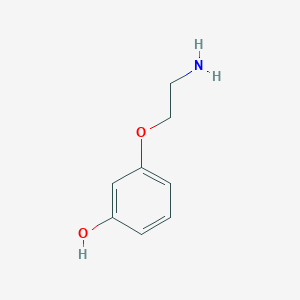
![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)
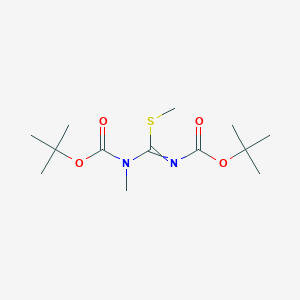
![tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate](/img/structure/B1396677.png)

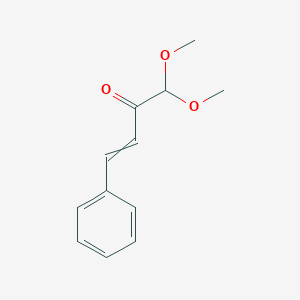
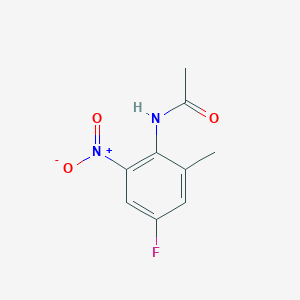
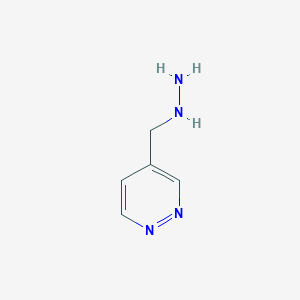



![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)

